tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate
Overview
Description
“tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” is a chemical compound with the molecular formula C7H12N4O2 and a molecular weight of 184.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazoles can be achieved through various methods. One approach involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis
The molecular structure of “tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” can be complex. For instance, Cu (II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Scientific Research Applications
One notable application is in the synthesis of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides through reactions involving 3-amino-4-(tert-butyl-NNO-azoxy)furoxan and aliphatic amines. These compounds have been studied for their structural features using NMR spectroscopy, showcasing the versatility of tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate derivatives in organic chemistry (Zelenov et al., 2014).
Catalytic Applications
Palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes, incorporating the tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate moiety, have been synthesized and characterized. These complexes demonstrate significant catalytic activity in Suzuki–Miyaura cross-coupling reactions, highlighting the potential of such derivatives in facilitating organic transformations (Turek et al., 2014).
Material Science and Molecular Structure
In material science, derivatives of tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate have been explored for the development of new materials with potential applications. For instance, the synthesis and structural analysis of new compounds, such as X-ray structure, Hirshfeld analysis, and DFT studies on triazolyl-indole bearing alkylsulfanyl moieties, reveal intricate molecular interactions and potential for novel material properties (Boraei et al., 2021).
Biological and Pharmaceutical Research
In biological and pharmaceutical research, the reactivity of related compounds, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, has been studied to develop new biologically active compounds. This highlights the importance of tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate derivatives in the synthesis of pharmaceuticals with various therapeutic activities (Mironovich & Shcherbinin, 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 5-amino-1,2,4-triazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-5(8)9-4-10-11/h4H,1-3H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUBQOUDILKIHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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